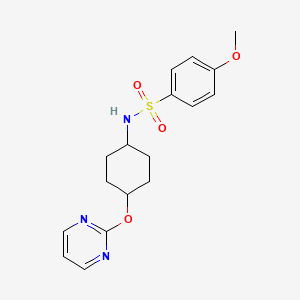

4-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-14-7-9-16(10-8-14)25(21,22)20-13-3-5-15(6-4-13)24-17-18-11-2-12-19-17/h2,7-13,15,20H,3-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTVERDTASMAQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : C18H20N3O3S

- Molecular Weight : 358.43 g/mol

The structure includes a methoxy group, a pyrimidine moiety, and a benzenesulfonamide backbone, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have indicated that 4-methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including triple-negative breast cancer (TNBC) models.

In Vitro Studies

- Cell Proliferation Inhibition :

- Mechanism of Action :

Antimetastatic Effects

In vivo studies involving BALB/c nude mouse models have shown that treatment with this compound significantly inhibited lung metastasis in TNBC models more effectively than known compounds like TAE226 .

Off-Target Activities

The compound has also exhibited off-target effects by inhibiting matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Cell Proliferation | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| Tubulin Polymerization | Various | 0.83 | Binding to colchicine site |

| STAT3 Phosphorylation | Various | 6.84 | Inhibition of STAT3 phosphorylation |

| MMP Inhibition | Various | N/A | Inhibition of MMP-2 and MMP-9 |

Table 2: Comparative Efficacy Against Other Compounds

| Compound Name | IC50 Value (µM) | Target |

|---|---|---|

| 5-Fluorouracil | 17.02 (MCF-7) | Cancer Cells |

| TAE226 | N/A | Metastasis |

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | 1.35 (STAT3) | Dual-target inhibitor |

Case Study: Efficacy in TNBC Models

In a study involving the administration of the compound to mice inoculated with MDA-MB-231 cells, it was observed that over a period of 30 days, there was a significant reduction (>80%) in xenograft tumor growth compared to untreated controls. This highlights its potential as an effective therapeutic agent in treating aggressive breast cancers .

Case Study: Selectivity Index Analysis

A selectivity index analysis indicated that the compound's toxicity against normal liver cells was markedly lower than its efficacy against cancerous cells, suggesting a favorable safety profile for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.